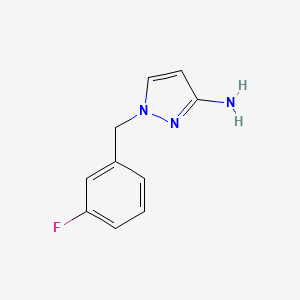

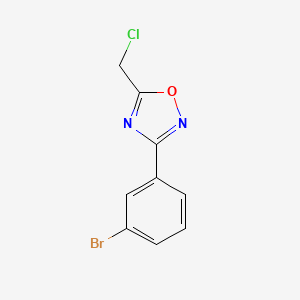

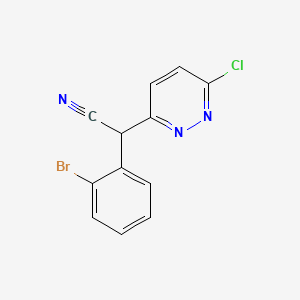

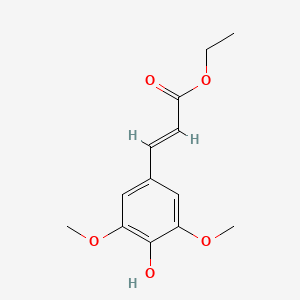

![molecular formula C11H9NO4 B1276500 (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)méthanol CAS No. 438565-34-5](/img/structure/B1276500.png)

(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)méthanol

Vue d'ensemble

Description

Synthesis Analysis

Neither of the provided papers directly discusses the synthesis of (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol. However, the synthesis of related heterocyclic compounds is mentioned. For example, the preparation of bis-(1H-benzimidazol-2-yl)-methanone is described using two methods: oxidation with Fe(II)/O2 in ethanol–water and hydrogen peroxide in acetic acid . These methods could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound of interest would likely exhibit some degree of planarity due to the aromatic systems present. The dihedral angle between different aromatic groups can significantly affect the overall molecular conformation, as seen in the first paper where the dihedral angle between the benzimidazole group and the naphthyloxy moiety is nearly orthogonal . This could suggest that in (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, similar dihedral angles might influence the molecule's shape and reactivity.

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions specific to (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol. However, the presence of reactive sites such as the hydroxyl group in the methanol moiety could be involved in hydrogen bonding, as seen in the methanol monosolvate structure where the methanol molecule acts as a hydrogen-bond acceptor and donor . This suggests that the compound may also participate in similar hydrogen-bonding interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol are not discussed in the provided papers. However, the presence of a methanol group would contribute to the solubility of the compound in polar solvents. The heterocyclic and aromatic components may also influence the compound's UV-Vis absorption properties, and the molecular conformation could affect its crystal packing and melting point. The vibrational spectroscopy and DFT calculations performed on bis-(1H-benzimidazol-2-yl)-methanone could be indicative of the types of analytical techniques that might be used to study the physical and chemical properties of the compound of interest.

Applications De Recherche Scientifique

Activité Antitumorale

Des composés avec des groupes benzo[d][1,3]dioxol-5-yl ont été synthétisés et évalués pour leurs activités antitumorales contre diverses lignées de cellules cancéreuses, telles que HeLa, A549 et MCF-7. Certains de ces composés ont montré de puissantes propriétés d'inhibition de la croissance .

Applications Pharmaceutiques

Le fragment benzo[d][1,3]dioxole est présent dans divers composés qui possèdent d'importantes applications pharmaceutiques. Ils ont montré un potentiel en tant qu'antimicrobiens, inhibiteurs de la COX-2 et agents anti-JH .

Applications Biologiques

De nouveaux composés bioactifs contenant du benzo[d][1,3]dioxole ont démontré des effets inotropes et vasodilatateurs, indiquant une utilisation potentielle dans les thérapies cardiovasculaires .

Synthèse de Nouveaux Composés

Le groupe benzo[d][1,3]dioxol-5-yl a été utilisé dans la synthèse de nouveaux composés de diséléniure et de monoséléniure, qui sont importants en chimie synthétique .

Évaluation Anticancéreuse

Une série de 1-benzo[1,3]dioxol-5-yl-indoles portant divers fragments hétérocycliques fusionnés en position 3 ont été conçus et synthétisés. Ces composés ont été évalués pour leur activité antiproliférative contre différentes cellules cancéreuses .

Cristallographie

L'analyse de la structure cristalline de composés contenant des groupes benzo[d][1,3]dioxol-5-yl peut fournir des informations sur leurs propriétés chimiques et leurs applications potentielles en science des matériaux .

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given the observed effects on cell cycle progression and apoptosis, it is likely that this compound impacts pathways related to these processes .

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects.

Propriétés

IUPAC Name |

[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-5-8-4-9(12-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-4,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPSCWJFYANYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409463 | |

| Record name | [3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438565-34-5 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438565-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

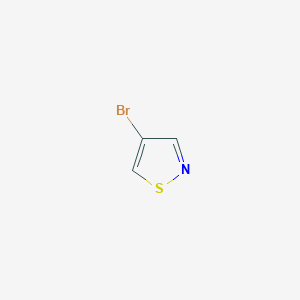

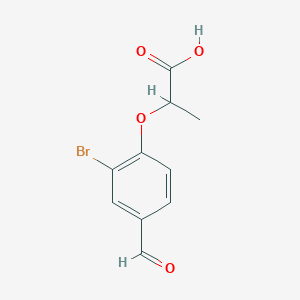

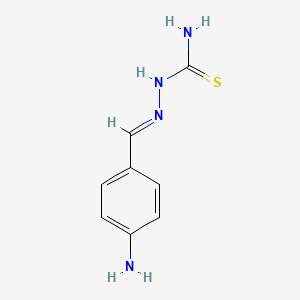

![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)